N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (N-HPMBS) is a synthetic sulfonamide compound used in scientific research and laboratory experiments. It has been studied for its biochemical and physiological properties and for its potential applications in a variety of fields.
Scientific Research Applications
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Antibacterial Activities
- Field : Pharmaceutical Chemistry
- Application : The compound N’-(2-HYDROXYPHENYL)-N’-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE, which is similar to the one you mentioned, has been synthesized and tested for antibacterial activities .
- Method : The synthesis involves the Mannich reaction, which is an aminoalkylation reaction involving the condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and ammonia or a primary or a secondary amine .
- Results : The synthesized compounds were tested for their antibacterial activities against Gram-positive and Gram-negative bacteria, antimicrobial activities, and antifungal activities .
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Bioactive Nitrosylated and Nitrated Derivatives
- Field : Chemical Biology
- Application : The microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
- Method : The compounds were identified by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
- Results : Incubation of microorganisms, such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, with N-(2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .
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Hepatotoxic Evaluation
- Field : Pharmacology
- Application : A compound derived from valproic acid, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been evaluated for hepatotoxicity .
- Method : The hepatotoxicity of HO-AAVPA was likely evaluated using standard pharmacological methods, although the exact methods are not specified in the source .
- Results : HO-AAVPA has better antiproliferative activity than the VPA in different cancer cell lines .
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Phytotoxic Metabolites
- Field : Chemical Biology
- Application : The microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
- Method : The compounds were identified by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
- Results : Incubation of microorganisms, such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, with N-(2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .
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Analytical Applications of Ni(II) Ion-Imprinted Polymer
- Field : Polymer Research
- Application : A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .
- Method : The synthesis involves copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer, 2,2′-Azobis (2-methylpropionitrile) (AIBN) as an initiator and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the attendance of nickel nitrate as a template ion .
- Results : The effects of pH, flow rate, temperature, sample concentration, sorbent particle size, desorption eluent conditions, selectivity and reusability on the extraction of Ni(II) ions were surveyed .
-
Phytotoxic Metabolites
- Field : Chemical Biology
- Application : The microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
- Method : The compounds were identified by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
- Results : Incubation of microorganisms, such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, with N-(2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .
-
Analytical Applications of Ni(II) Ion-Imprinted Polymer
- Field : Polymer Research
- Application : A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .
- Method : The synthesis involves copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer, 2,2′-Azobis (2-methylpropionitrile) (AIBN) as an initiator and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the attendance of nickel nitrate as a template ion .
- Results : The effects of pH, flow rate, temperature, sample concentration, sorbent particle size, desorption eluent conditions, selectivity and reusability on the extraction of Ni(II) ions were surveyed .
properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCWGLBOQFHJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959821 | |
Record name | N-(2-Hydroxyphenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | |
CAS RN |
3897-39-0 | |
Record name | NSC140147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyphenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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